Bomedemstat (dihydrochloride), also known as IMG-7289, is an investigational drug developed by Imago BioSciences, now under Merck Sharp and Dohme's portfolio following their acquisition of Imago in January 2023. This compound is primarily aimed at treating myeloproliferative neoplasms, particularly essential thrombocythemia and other related conditions. Bomedemstat acts as an irreversible inhibitor of the enzyme lysine-specific demethylase-1, which plays a crucial role in epigenetic regulation by demethylating histone proteins, thereby influencing gene expression and cellular processes associated with cancer development .
The synthesis of bomedemstat involves several steps that focus on the formation of its active pharmaceutical ingredient. The process typically begins with the preparation of key intermediates that are subsequently modified to yield the final product.
Bomedemstat (dihydrochloride) has a complex molecular structure characterized by its cyclopropyl moiety and functional groups that facilitate its interaction with lysine-specific demethylase-1. The precise molecular formula is CHClNO .
The compound's structure allows it to form stable interactions with the active site of lysine-specific demethylase-1, effectively inhibiting its activity. The molecular weight of bomedemstat is approximately 303.19 g/mol .
Bomedemstat primarily functions through a series of chemical reactions that involve the irreversible inhibition of lysine-specific demethylase-1. Upon binding to the enzyme, it undergoes hydride abstraction followed by hydrolytic cleavage, leading to the formation of stable adducts that prevent further enzymatic activity.
The reaction mechanism includes:
Bomedemstat acts by inhibiting lysine-specific demethylase-1, which is essential for regulating gene expression through histone modification. By irreversibly binding to this enzyme, bomedemstat disrupts the demethylation process of histone H3K4 marks, which are typically associated with transcriptional repression.
This inhibition leads to increased levels of methylated histones (H3K4me1 and H3K4me2), thereby altering gene expression profiles critical for cell proliferation and survival in malignancies . Studies have shown that treatment with bomedemstat can reduce mutation burdens and improve clinical symptoms in patients with myeloproliferative neoplasms .
Bomedemstat (dihydrochloride) is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.
The compound has demonstrated significant anti-cancer activities in preclinical models. Its solubility profile suggests potential for oral administration, aligning with its development as an oral therapeutic agent for cancer treatment .
Relevant data includes:
Bomedemstat is primarily being explored for its therapeutic potential in treating myeloproliferative neoplasms such as essential thrombocythemia. Clinical trials have demonstrated its ability to reduce platelet counts significantly while improving symptoms associated with these conditions. Additionally, ongoing studies are assessing its effectiveness against various hematological malignancies due to its mechanism targeting epigenetic modifications .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4